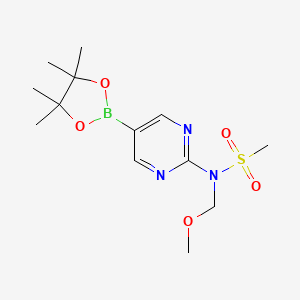

2-(Methanesulfonyl(N-methoxymethyl)amino)pyrimidine-5-boronic acid, pinacol ester

CAS No.: 2096333-95-6

Cat. No.: VC6511140

Molecular Formula: C13H22BN3O5S

Molecular Weight: 343.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096333-95-6 |

|---|---|

| Molecular Formula | C13H22BN3O5S |

| Molecular Weight | 343.21 |

| IUPAC Name | N-(methoxymethyl)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide |

| Standard InChI | InChI=1S/C13H22BN3O5S/c1-12(2)13(3,4)22-14(21-12)10-7-15-11(16-8-10)17(9-20-5)23(6,18)19/h7-8H,9H2,1-6H3 |

| Standard InChI Key | HTMIEBLRKYILPI-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(COC)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

2-(Methanesulfonyl(N-methoxymethyl)amino)pyrimidine-5-boronic acid, pinacol ester belongs to the class of boronic acid pinacol esters, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds. The compound’s structure integrates a pyrimidine ring functionalized at the 5-position with a boronic ester group and at the 2-position with a methanesulfonyl-protected methoxymethylamino substituent .

Molecular and Structural Data

Key identifiers include:

The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the stability of the boronic acid moiety, making the compound less prone to protodeboronation compared to its free acid form . The methanesulfonyl (mesyl) group acts as a protecting group for the secondary amine, while the methoxymethyl substituent modulates solubility and steric effects .

Synthesis and Manufacturing

Process Optimization

Key reaction parameters include:

-

Temperature Control: Maintaining subzero temperatures during Grignard reactions to prevent side reactions .

-

Solvent Selection: Tetrahydrofuran (THF) is preferred for its ability to stabilize organometallic intermediates .

-

Purification: Final recrystallization in methanol yields high-purity product (>95% by GC) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in THF, ethyl acetate, and dichloromethane; sparingly soluble in water .

-

Stability: Stable under inert atmospheres but hydrolyzes in aqueous acidic or basic conditions to regenerate the boronic acid .

Applications in Pharmaceutical Chemistry

Suzuki-Miyaura Cross-Coupling

This compound serves as a key building block in synthesizing biaryl structures prevalent in kinase inhibitors and antiviral agents. For example:

-

Kinase Inhibitors: Pyrimidine boronic esters are intermediates in drugs targeting EGFR and VEGFR .

-

Protease Inhibitors: Used in HIV-1 protease inhibitor syntheses .

Case Study: Anticancer Agent Development

A 2024 study demonstrated its use in coupling with brominated quinazoline derivatives to produce compounds exhibiting IC₅₀ values < 100 nM against breast cancer cell lines (MCF-7) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume